molecular formula C12H16ClNO B1462995 2-chloro-N-[2-(2-methylphenyl)ethyl]propanamide CAS No. 1221723-19-8

2-chloro-N-[2-(2-methylphenyl)ethyl]propanamide

Cat. No.: B1462995
CAS No.: 1221723-19-8
M. Wt: 225.71 g/mol
InChI Key: ODUISDFZSWNEHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[2-(2-methylphenyl)ethyl]propanamide is a useful research compound. Its molecular formula is C12H16ClNO and its molecular weight is 225.71 g/mol. The purity is usually 95%.
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Biological Activity

2-Chloro-N-[2-(2-methylphenyl)ethyl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound is characterized by the presence of a chlorinated amide functional group, which is crucial for its biological activity. The chlorination may enhance binding affinity to biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For instance, the presence of the chloro and phenyl groups plays a significant role in modulating the compound's binding affinity and selectivity towards these targets.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that similar compounds can induce apoptosis in cancer cells through various pathways:

  • Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), A549 (lung cancer), and Hep-2 (laryngeal cancer).
  • IC50 Values : Compounds related to this structure have demonstrated IC50 values ranging from 4.20 µM to 49.85 µM across different studies, indicating potent anticancer activity .
Cell Line IC50 (µM) Reference
MDA-MB-2314.20
A54926.00
Hep-217.82

Anti-inflammatory Activity

In addition to anticancer properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as COX-2, which are critical in inflammatory pathways.

Case Studies

  • Cytotoxicity Assays : In one study, the cytotoxicity of related compounds was assessed using the MTT assay against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, confirming the potential use of these compounds as anticancer agents .
  • Animal Models : Animal studies have demonstrated that compounds similar to this compound can reduce tumor growth in xenograft models, highlighting their therapeutic potential in vivo .

Properties

IUPAC Name

2-chloro-N-[2-(2-methylphenyl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-9-5-3-4-6-11(9)7-8-14-12(15)10(2)13/h3-6,10H,7-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUISDFZSWNEHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCNC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.